molecular formula C14H11N3O2 B1595322 1-(Benzyloxycarbonyl)benzotriazole CAS No. 57710-80-2

1-(Benzyloxycarbonyl)benzotriazole

Cat. No. B1595322
CAS RN: 57710-80-2
M. Wt: 253.26 g/mol
InChI Key: OEFZXDSNQGIDHW-UHFFFAOYSA-N
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Description



  • 1-(Benzyloxycarbonyl)benzotriazole (often abbreviated as Cbz-Bt ) is a versatile synthetic auxiliary with unique physicochemical properties.

  • It behaves as an excellent leaving group, an electron-donating or electron-withdrawing group, an anion precursor, and a radical precursor.

  • The benzotriazole moiety is stable, easy to introduce into molecules, and can be removed at the end of a reaction sequence.

  • It is readily available, inexpensive, and widely used in organic synthesis.





  • Synthesis Analysis



    • Cbz-Bt can be conveniently prepared from 1H-benzotriazole through acylation reactions with various protecting groups (e.g., Cbz, Boc, Fmoc).

    • These protecting groups allow for selective functionalization of the benzotriazole ring.





  • Molecular Structure Analysis



    • The molecular formula of 1-(Benzyloxycarbonyl)benzotriazole is C14H11N3O2 .

    • The compound consists of a benzotriazole core with a benzyloxycarbonyl (Cbz) group attached.





  • Chemical Reactions Analysis



    • Cbz-Bt serves as a versatile synthetic tool in organic chemistry.

    • It can be used for introducing the Z-protecting group (carbobenzoxy group) in peptide synthesis.

    • It has been employed in the preparation of substituted ureas, thioureas, and other complex structures.





  • Physical And Chemical Properties Analysis



    • Melting Point : 107-109°C

    • Stability : Stable under various conditions

    • Safety : Harmful if swallowed, causes serious eye irritation




  • Scientific Research Applications

    Environmental Degradation and Transformation

    1-(Benzyloxycarbonyl)benzotriazole, as part of the larger family of benzotriazoles, has been studied for its degradation mechanisms, especially in the aquatic environment. Research has shown that these compounds, used as corrosion inhibitors and other industrial applications, undergo various biological degradation pathways. In a study, the degradation processes of benzotriazoles were elucidated using liquid chromatography-high-resolution tandem mass spectrometry, revealing the significance of cometabolic processes in micropollutant degradation in wastewater treatment (Huntscha et al., 2014).

    Advanced Oxidation Processes

    The degradation of 1H-benzotriazole, a related compound, using ultraviolet activating persulfate has been explored. This method showed potential for efficient detoxification and removal of benzotriazoles from water, highlighting the need for effective treatment methods beyond traditional biological approaches (Ye et al., 2018).

    Phototransformation Mechanisms

    Studies on 1H-benzotriazole's phototransformation in aquatic environments using multi-element compound-specific isotope analysis have shed light on the chemical's fate in natural waters. These studies have revealed different pathways for direct and indirect photolysis of benzotriazoles, providing insight into their environmental behavior and degradation mechanisms (Wu et al., 2021).

    Synthesis and Chemical Transformations

    Research has been conducted on the synthesis of diverse 1H-benzotriazoles and their derivatives, demonstrating methods for their efficient production. These studies are crucial for the development of benzotriazoles for various industrial applications, including their role as intermediates in organic synthesis and pharmaceuticals (Gurram et al., 2015).

    Corrosion Inhibition

    Benzotriazole derivatives, including 1-(Benzyloxycarbonyl)benzotriazole, have been evaluated as corrosion inhibitors, particularly for metals like aluminum. These studies involve theoretical evaluations using quantum chemical calculations and molecular dynamics simulations, emphasizing their significance in industrial applications (Kaya et al., 2016).

    Safety And Hazards



    • Cbz-Bt is considered hazardous according to OSHA standards.

    • It should be handled with care, and safety precautions must be followed.




  • Future Directions



    • Continued research on the synthesis and applications of benzotriazole derivatives.

    • Exploration of novel derivatives for diverse pharmacological and synthetic purposes.




    properties

    IUPAC Name

    benzyl benzotriazole-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H11N3O2/c18-14(19-10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OEFZXDSNQGIDHW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3N=N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H11N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80326790
    Record name 1-(Benzyloxycarbonyl)benzotriazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80326790
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    253.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(Benzyloxycarbonyl)benzotriazole

    CAS RN

    57710-80-2
    Record name 1-(Benzyloxycarbonyl)benzotriazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80326790
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    7
    Citations
    TS Ibrahim, SR Tala, SA El‐Feky… - Chemical Biology & …, 2012 - Wiley Online Library
    N‐Protected cysteines 4a–c each with a free sulfhydryl group were prepared in 70–75% yields by treatment of l‐cysteine with 1‐(benzyloxycarbonyl) benzotriazole (Cbz‐Bt) 1a, N‐(tert‐…
    Number of citations: 8 onlinelibrary.wiley.com
    E Wünsch, W Graf, O Keller, W Keller, G Wersin - Synthesis, 1986 - thieme-connect.com
    Dibenzyl dicarbonate and 1-benzyloxycarbonyl-benzotriazole are proposed as efficient new acyl donors for the introduction of the benzyloxycarbonyl group into amines for the …
    Number of citations: 29 www.thieme-connect.com
    T Storz, B Bernet, A Vasella - Helvetica Chimica Acta, 1999 - Wiley Online Library
    The D‐manno‐configured N‐anisylated β‐lactam 40, the β‐lactam carboxylic acids 4 and 43, and the corresponding phosphonic‐acid isosters 49 and 50 have been synthesized from D…
    Number of citations: 23 onlinelibrary.wiley.com
    P Abato - 2002 - search.proquest.com
    INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
    Number of citations: 2 search.proquest.com
    P Abato, CM Yuen, JY Cubanski… - The Journal of Organic …, 2002 - ACS Publications
    A new procedure for the synthesis of cyclohexanone-based inhibitors of serine proteases is reported. In this procedure the reactive ketone functionality is carried through the synthesis …
    Number of citations: 15 pubs.acs.org
    A Ishiwata, Y Ito - Glycochemical Synthesis: Strategies and …, 2016 - Wiley Online Library
    Bacterial cell‐wall envelopes are quite complex. The Gram‐negative bacterial envelope has an asymmetric lipid bilayer outer membrane composed of inner phospholipid and outer …
    Number of citations: 4 onlinelibrary.wiley.com
    M Akamatsu, Y Fujimoto, M Kataoka, Y Suda… - Bioorganic & medicinal …, 2006 - Elsevier
    For elucidation of the structural and conformational requirements on the endotoxic and antagonistic activity of lipid A derivatives, we designed and synthesized lipid A analogues …
    Number of citations: 32 www.sciencedirect.com

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